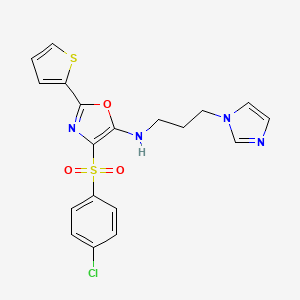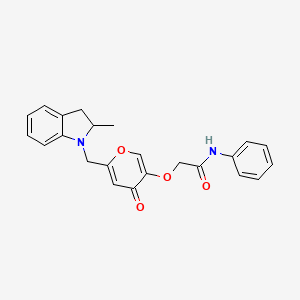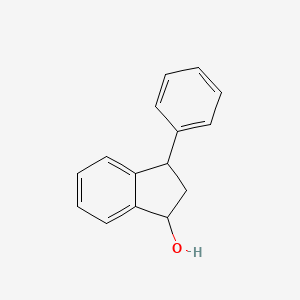![molecular formula C23H38Cl2N2O2 B2551437 1-(4-phenylpiperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol dihydrochloride CAS No. 1217685-50-1](/img/structure/B2551437.png)
1-(4-phenylpiperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of 1-aryl-3-(4-arylpiperazin-1-yl)propane, which is a class of compounds known for their potential as antidepressants due to their dual action at 5-HT1A serotonin receptors and serotonin transporters . This dual action is believed to enhance serotoninergic neurotransmission, which could lead to more efficacious treatment of depression. The compound is structurally related to gamma-phenoxypropylamines and arylpiperazines, which are associated with the inhibition of serotonin reuptake and 5-HT1A receptor antagonism, respectively .
Synthesis Analysis
The synthesis of related compounds typically involves the coupling of structural moieties that are known to inhibit serotonin reuptake with arylpiperazines, which are typical ligands for the 5-HT1A receptor . For example, the synthesis of 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile involved a nucleophilic substitution reaction of 1-methylpiperazine with a brominated precursor . This suggests that the synthesis of the compound would likely involve similar strategies, such as nucleophilic substitution reactions and the use of brominated intermediates.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as proton nuclear magnetic resonance spectroscopy (NMR) and single crystal x-ray diffraction . These methods provide detailed information about the molecular geometry and confirm the identity of the synthesized compounds. The crystal structure of a similar compound, 2-(3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione, was found to be monoclinic with specific cell parameters, and the molecules were packed in the crystal structure by non-classical intermolecular C–H…O interactions .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are crucial for their pharmacological properties. The compounds synthesized for antidepressant-like activity were initially assayed in the forced swimming test, and their functional characterization included measuring the intrinsic effect on rectal temperature in mice and antagonism to 8-OH-DPAT-induced hypothermia . These reactions and assays are indicative of the compound's biological activity and are essential for understanding its potential as a therapeutic agent.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are important for their pharmacological profile. The compounds with high affinity at both the 5-HT transporter and 5-HT1A receptors showed promising antidepressant-like properties in pharmacological tests . Additionally, computational studies including density function theory (DFT) and docking studies can provide insights into the electronic properties and potential interactions with biological targets . The compound's activity against S. aureus and C. albicans indicates its antimicrobial potential, which is also an important aspect of its chemical properties .
科学的研究の応用
Stereochemical Analysis and Synthesis The stereochemical properties of related compounds, like benzyl (RS,RS,RS)-7-phenylbicyclo[5.1.0]octan-2-ylcarbamate and (RS,RS,RS)-N-[3′-(4″-methylpiperazin-1″-yl)propyl]-N-{5-(4′′′-cyanophenyl)bicyclo[3.1.0]hexan-2-yl}amine dihydrochloride, have been explored through single crystal X-ray diffraction. These analyses help establish unambiguous configurations, crucial for understanding the molecular structure and potential applications in drug design and development (Christensen et al., 2011).
Antimicrobial Activity A series of novel compounds displaying structural similarities, such as 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one, were synthesized and tested for antimicrobial activity. These compounds exhibited significant antibacterial and antifungal activities, demonstrating the potential of structurally related compounds for use in antimicrobial therapy (Mandala et al., 2013).
Anticonvulsant and Antihypertensive Effects Compounds with the 3-(4-arylpiperazin-1-yl)propyl moiety, resembling the structural framework of 1-(4-phenylpiperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol dihydrochloride, have shown promising antiarrhythmic and antihypertensive activities. Their pharmacological effects suggest potential for development as cardiovascular drugs, highlighting the value of structural analogs in drug discovery (Malawska et al., 2002).
Binding Mechanism Studies The binding mechanisms of arylpiperazine derivatives, including studies on their interactions with α1A-adrenoceptors, have been explored. Such research underscores the importance of understanding how structural variants of 1-(4-phenylpiperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol dihydrochloride interact at the molecular level, aiding in the design of more effective therapeutic agents (Xu et al., 2016).
特性
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-3-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O2.2ClH/c1-22(2)18-9-10-23(22,3)21(15-18)27-17-20(26)16-24-11-13-25(14-12-24)19-7-5-4-6-8-19;;/h4-8,18,20-21,26H,9-17H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTWCHQIMHGUJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)OCC(CN3CCN(CC3)C4=CC=CC=C4)O)C)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2551363.png)
![2-[Methyl(phenylmethoxycarbonyl)amino]pyridine-4-carboxylic acid](/img/structure/B2551364.png)


![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2551368.png)
![2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2551373.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2551375.png)
![ethyl 4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2551376.png)
![3-[1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropyl]benzoic acid](/img/structure/B2551377.png)